molecular formula C18H33NOSn B180499 2-Methoxy-5-(tributylstannyl)pyridine CAS No. 164014-93-1

2-Methoxy-5-(tributylstannyl)pyridine

Cat. No. B180499
CAS RN: 164014-93-1
M. Wt: 398.2 g/mol
InChI Key: AQCIPEPGPSRRJQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(tributylstannyl)pyridine (MeO-TriBu-SnPy) is an organotin compound, which is commonly used in organic synthesis. It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C18H33NOSn, and its molecular weight is 398.18 .


Chemical Reactions Analysis

Tributylstannyl compounds like this compound are often used in Stille cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Scientific Research Applications

Synthetic Applications

  • Synthesis of Functionalized Pyridines : Ethynyltributyltin, a compound related to 2-Methoxy-5-(tributylstannyl)pyridine, has been used in the synthesis of functionalized pyridines. This process involves [4+2] cycloadditions, followed by Pd-catalyzed acylation, arylation, halogenation, and protonation, leading to various pyridines not achievable by direct cycloaddition of corresponding alkynes (Sauer & Heldmann, 1998).

  • Preparation of Pyridine Derivatives : In the creation of oligo(2-thienyl)-substituted pyridine derivatives, 2-(tributylstannyl)thiophene is utilized in palladium-catalyzed coupling reactions. This method allows for the systematic preparation of pyridine derivatives with varied substitution patterns (Bera, Hommes, & Reissig, 2011).

  • Synthesis of Oligopyridines : this compound and related compounds have been used in a 'LEGO' system for the synthesis of 4-stannyl-, 4-bromo-, and branched oligopyridines. This involves [4+2] cycloadditions and cross-coupling reactions, producing oligopyridines with varying pyridine units (Pabst & Sauer, 1999).

Photophysical Research

  • Study of Fluorophores : 2-Methoxy-substituted pyridines have been studied for their photophysical properties. Research includes synthesizing and evaluating their fluorescence quantum yields in solution and solid states, and computational studies to understand their electronic and fluorescent properties (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Structural Analysis

  • Crystal Structure Analysis : The crystal structure of 2-Methoxy-3,5-dinitropyridine, a closely related compound, has been determined, providing insights into substituent effects on pyridine shape and molecular conformation (Punte, Rivero, Cerdeira, & Nudelman, 1990).

Catalysis Research

  • Catalyst Development : Compounds related to this compound have been used in the development of new catalysts for ethylene dimerization, exploring the potential of iminopyridine palladium(II) complexes (Nyamato, Ojwach, & Akerman, 2015).

Safety and Hazards

2-Methoxy-5-(tributylstannyl)pyridine is classified as dangerous. It is flammable and toxic if swallowed. It is harmful in contact with skin and causes skin and eye irritation. It may damage fertility and the unborn child. It also causes damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Similar compounds are often used in stille cross-coupling reactions , suggesting that its targets could be a variety of organic compounds involved in these reactions.

Mode of Action

2-Methoxy-5-(tributylstannyl)pyridine likely acts as a reagent in Stille cross-coupling reactions . In these reactions, it would donate its tributylstannyl group to an organic compound with a suitable leaving group, forming a new carbon-carbon bond.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is used in . In a Stille cross-coupling reaction, for example, it would contribute to the formation of a new carbon-carbon bond, potentially enabling the synthesis of complex organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other reagents or catalysts, and the specific conditions under which the reaction is carried out .

properties

IUPAC Name

tributyl-(6-methoxypyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCIPEPGPSRRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471236
Record name 2-Methoxy-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164014-93-1
Record name 2-Methoxy-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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